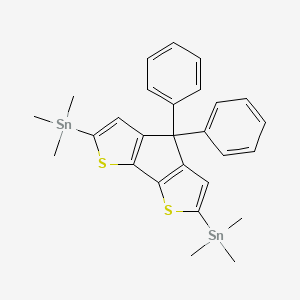

SBF-2Sn

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SBF-2Sn is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a type of titanium alloy that includes elements such as niobium, zirconium, tin, and molybdenum. This compound is particularly noted for its excellent biocompatibility, corrosion resistance, and mechanical properties, making it a valuable material in various fields, especially in biomedical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of SBF-2Sn typically involves the induction nitriding method. This process includes the following steps:

Alloying: The base metals (titanium, niobium, zirconium, tin, and molybdenum) are melted together in a vacuum arc remelting furnace to form the alloy.

Nitriding: The alloy is then subjected to induction nitriding, where nitrogen is introduced to the surface of the alloy at high temperatures.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale melting and casting processes. The alloy is melted in a vacuum induction furnace and cast into ingots. These ingots are then processed through various mechanical treatments such as forging, rolling, and heat treatment to achieve the desired mechanical properties and microstructure .

Analyse Des Réactions Chimiques

Types of Reactions: SBF-2Sn undergoes several types of chemical reactions, including:

Oxidation: The alloy forms a protective oxide layer on its surface when exposed to oxygen, which enhances its corrosion resistance.

Reduction: In certain conditions, the alloy can undergo reduction reactions, particularly in the presence of reducing agents.

Substitution: The alloy can participate in substitution reactions where one element in the alloy is replaced by another.

Common Reagents and Conditions:

Oxidation: Typically occurs in the presence of oxygen or air at elevated temperatures.

Reduction: Can occur in the presence of hydrogen or other reducing gases.

Substitution: Often facilitated by the presence of other metals or metal salts in a molten state.

Major Products:

Oxidation: Formation of titanium dioxide (TiO2) and other metal oxides.

Reduction: Formation of pure metals or lower oxidation state compounds.

Substitution: Formation of new alloys with different elemental compositions

Applications De Recherche Scientifique

SBF-2Sn has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various chemical reactions due to its unique surface properties.

Biology: Employed in the development of biocompatible implants and prosthetics.

Medicine: Utilized in orthopedic implants and dental devices due to its excellent biocompatibility and mechanical properties.

Industry: Applied in the aerospace and automotive industries for components that require high strength and corrosion resistance .

Mécanisme D'action

The mechanism by which SBF-2Sn exerts its effects is primarily through its surface properties and interactions with biological tissues. The alloy forms a stable oxide layer on its surface, which enhances its biocompatibility and corrosion resistance. This oxide layer interacts with biological molecules, promoting cell adhesion and proliferation. Additionally, the mechanical properties of the alloy, such as its low elastic modulus, make it suitable for load-bearing applications in the human body .

Comparaison Avec Des Composés Similaires

Ti-6Al-4V: A widely used titanium alloy in biomedical applications, known for its high strength and biocompatibility.

Ti-13Nb-13Zr: Another titanium alloy with excellent corrosion resistance and biocompatibility.

CoCrMo: A cobalt-chromium-molybdenum alloy used in orthopedic implants.

Comparison:

Propriétés

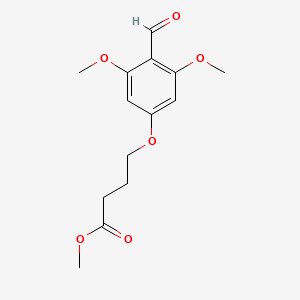

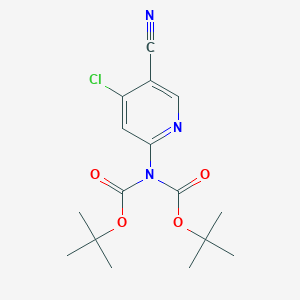

Formule moléculaire |

C27H30S2Sn2 |

|---|---|

Poids moléculaire |

656.1 g/mol |

Nom IUPAC |

(7,7-diphenyl-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane |

InChI |

InChI=1S/C21H12S2.6CH3.2Sn/c1-3-7-15(8-4-1)21(16-9-5-2-6-10-16)17-11-13-22-19(17)20-18(21)12-14-23-20;;;;;;;;/h1-12H;6*1H3;; |

Clé InChI |

SPFIFUTXANXKIW-UHFFFAOYSA-N |

SMILES canonique |

C[Sn](C)(C)C1=CC2=C(S1)C3=C(C2(C4=CC=CC=C4)C5=CC=CC=C5)C=C(S3)[Sn](C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12950609.png)

![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(4-fluoro-3-methylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12950623.png)

![2-(Cyclohexylmethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12950629.png)

![3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B12950640.png)